An In-depth Technical Guide to the Chemical Properties of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3-Hydroxypropyl)amino]-3-nitrophenol is a synthetic aromatic compound recognized primarily for its application as a direct hair dyeing agent in the cosmetics industry.[1] Its chemical structure, characterized by a nitrophenol core with a hydroxypropylamino substituent, dictates its physicochemical properties and its function as a colorant. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and toxicological profile of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, presenting key data in a structured format to support research and development activities.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [2] |
| Molecular Weight | 212.20 g/mol | [2] |
| IUPAC Name | 4-[(3-hydroxypropyl)amino]-3-nitrophenol | [3] |
| CAS Number | 92952-81-3 | [2] |
| Appearance | Data not available | |
| Melting Point | >114 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| logP (Octanol-Water Partition Coefficient) | 0.41 | [5] |
Synthesis and Manufacturing
While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines a general pathway for the preparation of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol. The process typically involves the reaction of a nitrophenol derivative with a suitable propylating agent.
A reported method for its synthesis involves a multi-step process starting from 4-amino-3-nitrophenol. This process includes a condensation reaction with chloropropyl chloroformate in a dioxane aqueous solution, followed by hydrolysis with an alkali solution. The crude product is then purified by treating it with an n-propanol aqueous solution to yield 3-nitro-4-hydroxypropylaminophenol.[6]
Analytical Methodology
The primary analytical technique for the characterization and quantification of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol is High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been described for the analysis of this compound.[7] Key parameters of this method are outlined below:
| Parameter | Description | Reference |
| Stationary Phase | C18 column | [7][8] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid. | [7] |
| Detection | UV-Vis | [8] |
This method is scalable and can be adapted for preparative separation to isolate impurities.[7]
Biological Activity and Toxicology
The biological activity of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol has been primarily investigated in the context of its safety as a cosmetic ingredient.
Mechanism of Action
As a hair dye, its mechanism of action involves penetrating the hair shaft and depositing color, leading to a change in hair shade.[1] There is currently no scientific evidence to suggest its involvement in specific biological signaling pathways or its potential as a modulator of drug targets.
Toxicological Profile
Extensive toxicological studies have been conducted to assess the safety of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol for use in cosmetic products.
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity | Moderate acute oral toxicity in rats. | [9] |
| Skin Irritation | Not a skin irritant. | [10] |
| Eye Irritation | Considered to be an eye irritant in rabbits. | [9][10] |
| Skin Sensitization | Considered to be a strong skin sensitizer. | [9] |
| Genotoxicity | Not considered to be genotoxic in vivo. | [9][10] |
| Mutagenicity | The available data are insufficient to exclude potential gene mutation. | [9] |
| Carcinogenicity | No animal toxicity data are available. Not considered to be carcinogenic based on available genotoxicity data. | [9][10] |
Visualizations
Experimental Workflow: Safety Assessment of a Cosmetic Ingredient
Since there are no known signaling pathways for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, the following diagram illustrates a typical workflow for the safety assessment of a cosmetic ingredient like this compound, from initial characterization to regulatory submission.
Conclusion
4-[(3-Hydroxypropyl)amino]-3-nitrophenol is a well-characterized compound with a primary and specific application in the cosmetics industry as a hair dye. Its chemical properties are well-documented, and its toxicological profile has been extensively studied to ensure its safety for this intended use. For researchers and professionals in drug development, it is important to note the lack of evidence for any significant biological activity beyond its coloring function and toxicological endpoints. The established analytical methods, particularly HPLC, provide a robust framework for its quantification and quality control. Future research, if any, in the pharmaceutical context would require a fundamental shift from its current application and a thorough investigation into potential biological targets and mechanisms of action.
References
- 1. deascal.com [deascal.com]
- 2. 4-Hydroxypropylamino-3-Nitrophenol | C9H12N2O4 | CID 5463795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[Hydroxy(propyl)amino]-3-nitrophenol | C9H12N2O4 | CID 54202517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. Separation of 4-Hydroxypropylamino-3-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. ec.europa.eu [ec.europa.eu]
